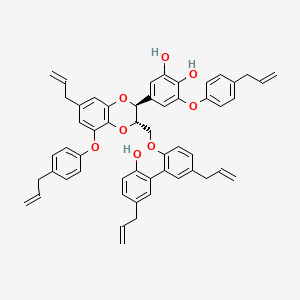

![molecular formula C26H45N3O18 B1181705 Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr CAS No. 186600-27-1](/img/structure/B1181705.png)

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr

Descripción general

Descripción

“Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” is a complex carbohydrate structure. It involves the transfer of galactose from UDP-alpha-D-galactose to substrates with a terminal beta-N-acetylglucosamine (beta-GlcNAc) residue . This structure is involved in the biosynthesis of the carbohydrate moieties of glycolipids and glycoproteins .

Synthesis Analysis

The synthesis of “this compound” involves a glycosyltransferase, core2 β1-6GlcNAc transferase (designated C2GnT) that catalyzes the transfer of GlcNAc to Galβ1-3GalNAc in O-glycans, resulting in the conversion of Galβ1-3GalNAc, core1 to Galβ1-3 (GlcNAcβ1-6)GalNAc, core2 .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves multiple sugar residues. The structure is formed by the transfer of GlcNAc to Galβ1-3GalNAc in O-glycans .Chemical Reactions Analysis

The chemical reaction involved in the formation of “this compound” is catalyzed by a glycosyltransferase, core2 β1-6GlcNAc transferase (designated C2GnT). This enzyme transfers GlcNAc to Galβ1-3GalNAc in O-glycans .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are complex due to its structure involving multiple sugar residues .Aplicaciones Científicas De Investigación

Estudios de Glucosilación

Este compuesto está involucrado en la glucosilación de la alfa-distroglicano (DAG1), que es crucial para la unión de proteínas extracelulares que contienen el dominio similar a la laminina G con alta afinidad . Comprender este proceso es vital para obtener información sobre las distrofias musculares y otros trastornos de la glucosilación.

Reactivo Bioquímico

Como reactivo bioquímico, se puede utilizar en investigación de ciencias de la vida como material biológico o compuesto orgánico . Es particularmente útil para estudios que requieren una manipulación precisa de las estructuras de glicanos en las proteínas.

Mecanismo De Acción

Target of Action

The compound Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, also known as (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid, is a glycopeptide that plays a significant role in cellular recognition, signal transduction, and regulation .

Mode of Action

The compound interacts with its targets in the cell, participating in cellular recognition and signal transduction processes .

Biochemical Pathways

The compound is involved in complex biochemical pathways related to cellular recognition and signal transduction . It can be synthesized through chemical synthesis or enzymatic catalysis .

Pharmacokinetics

It is known that the compound is soluble in appropriate solvents such as water or physiological saline .

Result of Action

The compound’s action results in significant biological effects within the cell, participating in cellular recognition, signal transduction, and regulation . It can be used for biomedical research to understand cellular recognition and signal transduction mechanisms and explore the etiology and treatment methods of related diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, it should be stored at temperatures below 0°C to maintain its stability . When handling the compound, appropriate laboratory procedures should be followed, and protective measures such as wearing laboratory-grade personal protective equipment should be taken .

Direcciones Futuras

The appearance of a branch Galβ1-3 (GlcNAcβ1-6)GalNAc in O-glycans has been demonstrated in many important biological processes such as T cell activation, T cell development, leukemia, immunodeficiencies, and cancer metastasis . Therefore, future research directions may include further investigation into these biological processes and the role of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” in these processes .

Análisis Bioquímico

Biochemical Properties

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in several biochemical reactions. It is formed by the action of glycosyltransferases, specifically core2 beta1-6GlcNAc transferase (C2GnT), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) to Gal beta(1-3)GalNAc in O-glycans. This conversion results in the formation of the core2 structure, Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc. The compound interacts with various enzymes and proteins, including galectins, which are a type of lectin that binds to beta-galactoside sugars. These interactions are crucial for cell-cell communication and immune response .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this glycan structure on cell surface proteins can affect the binding of ligands and receptors, thereby altering signal transduction pathways. Additionally, it has been shown to play a role in cancer metastasis by promoting cell adhesion and migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to galectins, which are involved in various cellular processes such as apoptosis, cell proliferation, and immune response. The binding of this compound to galectins can inhibit or activate these proteins, leading to changes in gene expression and cellular function. Additionally, this glycan structure can influence enzyme activity by acting as a substrate or inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this glycan structure is relatively stable under physiological conditions, but it can be degraded by specific glycosidases. Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for disease progression and treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell signaling and immune response, while at high doses, it may have toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. High doses of this compound can lead to cell death and tissue damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by the action of glycosyltransferases and can be degraded by glycosidases. This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of this compound can affect the overall metabolic state of the cell, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by glycan transporters and can bind to lectins and other proteins in the extracellular matrix. The localization and accumulation of this compound can influence its biological activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the Golgi apparatus, endoplasmic reticulum, and cell membrane. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in specific cellular compartments .

Propiedades

IUPAC Name |

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41)/t7-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19-,20+,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNQEZMFMBODFK-AFBIBDJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693689 | |

| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186600-27-1 | |

| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

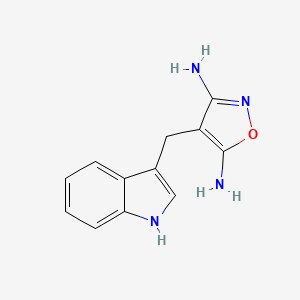

![N-[4-(9H-beta-carbolin-1-yl)phenyl]acetamide](/img/structure/B1181624.png)

![1-ethyl-3-[4-(9H-pyrido[3,4-b]indol-1-yl)phenyl]thiourea](/img/no-structure.png)